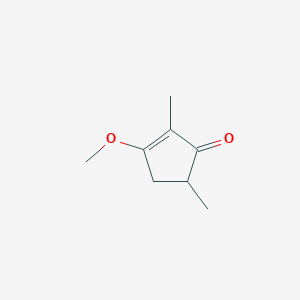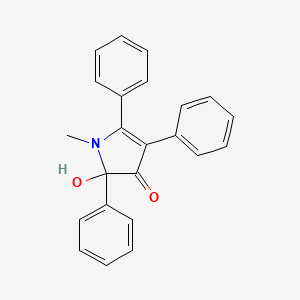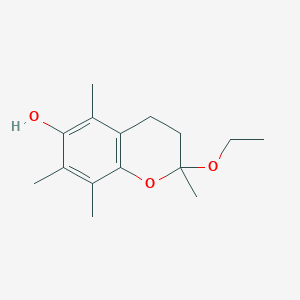
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its antioxidant properties. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the alkylation of 2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of tocopherylquinone and other oxidized derivatives.
Reduction: Formation of tocopherylhydroquinone.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a model compound for studying antioxidant mechanisms and reactions.
Biology: In cell culture studies to investigate its protective effects against oxidative stress.
Medicine: As a potential therapeutic agent for diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The antioxidant activity of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound can interact with various molecular targets, including lipid membranes and proteins, protecting them from oxidative damage. The pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
Gamma-tocopherol: Another form of vitamin E with unique antioxidant properties.
Delta-tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Uniqueness
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other tocopherols. This structural difference can lead to variations in its antioxidant activity and its interactions with biological membranes and proteins.
Propiedades
Número CAS |
53712-99-5 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-ethoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C15H22O3/c1-6-17-15(5)8-7-12-11(4)13(16)9(2)10(3)14(12)18-15/h16H,6-8H2,1-5H3 |
Clave InChI |
TWPCJMOQTUTRRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-lambda~5~-arsane](/img/structure/B14656634.png)
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
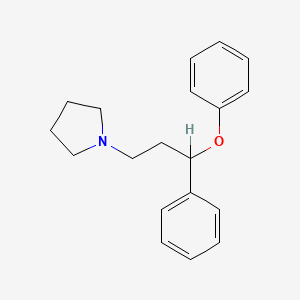
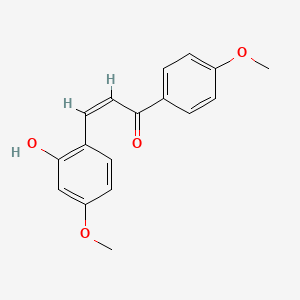
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
